molecular formula C15H11F15O4 B13420578 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 53515-73-4

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid

Cat. No.: B13420578
CAS No.: 53515-73-4
M. Wt: 540.22 g/mol
InChI Key: KKCIGULYLHSJQJ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid is a fluorinated compound that belongs to the class of perfluoroalkyl acrylates. These compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. They are widely used in various industrial applications, including coatings, adhesives, and surface treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid typically involves the esterification of 2-methylprop-2-enoic acid with 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

    Biology: Employed in the development of bio-compatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential use in creating hydrophobic surfaces on medical implants to reduce bacterial adhesion and biofilm formation.

    Industry: Applied in the production of water and oil-repellent coatings for textiles, paper, and other materials.

Mechanism of Action

The unique properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid are primarily due to the presence of the perfluorinated alkyl chain. This chain imparts hydrophobicity and chemical resistance to the compound. The mechanism of action involves the formation of a stable, low-energy surface that repels water and oil, making it suitable for various protective coatings and treatments.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate: Similar in structure but lacks the 2-methylprop-2-enoate group.

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl methacrylate: Contains a methacrylate group instead of the 2-methylprop-2-enoate group.

Uniqueness

The presence of the 2-methylprop-2-enoate group in 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid provides unique reactivity and properties compared to its analogs. This group allows for the formation of more stable and durable polymers, making it highly valuable in applications requiring long-term performance and resistance to harsh conditions.

Properties

CAS No.

53515-73-4

Molecular Formula

C15H11F15O4

Molecular Weight

540.22 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C12H7F15O2.C3H4O2/c1-4(2)5(28)29-3-6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27;1-2-3(4)5/h1,3H2,2H3;2H,1H2,(H,4,5)

InChI Key

KKCIGULYLHSJQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C=CC(=O)O

Related CAS

53515-73-4

Origin of Product

United States

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